molecular formula C19H31N3O2 B10891491 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10891491
M. Wt: 333.5 g/mol
InChI Key: JMZRCEPYMSSQFP-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperazine derivatives are frequently explored as key scaffolds in the development of ligands for central nervous system (CNS) targets . Compounds featuring a piperidine moiety, in particular, have been identified as critical structural elements for high-affinity interactions with neurological targets such as histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . The structural design of this reagent, which incorporates both piperidine and piperazine rings, suggests potential for investigation as a multitargeting ligand, a promising strategy in the search for novel therapies for neurological disorders and pain . Researchers may utilize this compound as a synthon or building block in organic synthesis and drug discovery programs, leveraging its functional groups for further chemical modification . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C19H31N3O2/c1-20-10-12-22(13-11-20)17-6-8-21(9-7-17)15-16-14-18(23-2)4-5-19(16)24-3/h4-5,14,17H,6-13,15H2,1-3H3

InChI Key

JMZRCEPYMSSQFP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Core Structural Considerations

The target compound features a piperidine ring substituted at the 1-position with a 2,5-dimethoxybenzyl group and at the 4-position with a 4-methylpiperazine moiety. Key challenges include:

  • Regioselective benzylation of the piperidine nitrogen to avoid N,N-dibenzylation byproducts.

  • Steric and electronic effects during the introduction of the 4-methylpiperazine group, which requires precise control over reaction conditions.

General Retrosynthetic Approaches

Two primary strategies emerge from literature:

  • Sequential alkylation : Piperidine is first benzylated with 2,5-dimethoxybenzyl chloride, followed by substitution at the 4-position with 4-methylpiperazine.

  • Modular assembly : Pre-functionalized piperidine intermediates (e.g., 4-aminopiperidine derivatives) are coupled with 2,5-dimethoxybenzyl and 4-methylpiperazine precursors.

Stepwise Synthetic Procedures

Benzylation of Piperidine

The 1-(2,5-dimethoxybenzyl)piperidine intermediate is synthesized via nucleophilic substitution. A representative protocol adapted from BZP synthesis involves:

  • Reagents : Piperidine, 2,5-dimethoxybenzyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Conditions : Stirring at 65°C for 12–24 hours under inert atmosphere.

  • Yield : 84–86% (optimized via microwave-assisted methods to 95–96%).

Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic benzyl carbon. TEA neutralizes HCl byproducts, shifting equilibrium toward product formation.

Nucleophilic Substitution

  • Reagents : 1-(2,5-dimethoxybenzyl)piperidin-4-yl chloride, 4-methylpiperazine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : Heating at 60°C for 3 hours.

  • Yield : 82% (based on analogous piperazine couplings).

Reductive Amination

  • Reagents : 4-oxopiperidine derivative, 4-methylpiperazine, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Conditions : Room temperature, 24 hours.

  • Yield : 75–80% (extrapolated from thiosemicarbazide syntheses).

Optimization and Side-Reaction Mitigation

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 15–30 minutes and improves yields by 10–15%. For example, benzylation under microwave conditions achieves 95% yield with negligible dibenzylation byproducts.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of piperazine.

  • Inorganic bases (K₂CO₃) minimize side reactions compared to organic bases like TEA in multi-step syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR :

    • Piperidine protons: δ 2.62–3.17 (m, 8H, piperidine and piperazine CH₂).

    • Aromatic protons: δ 6.47–6.72 (m, 3H, dimethoxybenzyl).

  • IR : Stretching vibrations at 1633 cm⁻¹ (C=O) and 1329 cm⁻¹ (S=O in sulfonamide analogs).

Chromatographic Purity

  • HPLC : >98% purity using C18 columns (acetonitrile/water gradient).

  • Melting Point : 78–79°C (consistent with tert-alkylpiperazine derivatives).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Sequential AlkylationDCM, TEA, 65°C, 24h84–8695Scalability
Microwave-AssistedDMF, 150W, 15min95–9698Time efficiency
Reductive AminationMeOH, NaBH₃CN, rt, 24h75–8093Mild conditions

Chemical Reactions Analysis

Piperidine Core Formation

  • The piperidine ring is typically synthesized via aza-Michael addition or cyclization reactions (Source ). For example, piperidine-4-one intermediates can be generated through double aza-Michael reactions involving α,β-unsaturated carbonyl compounds and amines.

  • Key reagents : Ethyl acetoacetate, ammonium acetate, and substituted amines.

  • Conditions : Microwave-assisted heating improves yields (Source ).

Benzylation of Piperidine

  • The 2,5-dimethoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation (Source , ).

    • Example: Piperidine reacts with 2,5-dimethoxybenzyl chloride in ethanol under reflux (65°C) to yield the benzylated product (Source ).

    • Byproduct control : Excess piperazine or stoichiometric use of HCl minimizes dibenzylation (Source ).

Piperazine Functionalization

  • The 4-methylpiperazine group is added through reductive amination or alkylation (Source , ).

    • Example: Piperidine-4-amine reacts with formaldehyde and formic acid (Eschweiler-Clarke reaction) to install the methyl group on piperazine (Source ).

Piperazine Nitrogen Reactivity

  • The secondary amines in the piperazine ring undergo acylation and alkylation (Source , ):

    • Acylation : Treatment with 2-chloroacetyl chloride forms amides (e.g., compound 9 in Source , yield: >90%).

    • Alkylation : Reaction with benzyl halides or sulfonating agents modifies steric and electronic properties (Source ).

Reaction TypeReagentConditionsProductYieldSource
Acylation2-Chloroacetyl chlorideEthanol, 60°C, 12hChloroacetamide derivative84–90%
AlkylationBenzyl bromideToluene, K2CO3, refluxBenzylpiperazine analog85%

Electrophilic Substitution on the Aromatic Ring

  • The 2,5-dimethoxybenzyl group directs electrophiles to the para position due to methoxy’s activating effects.

    • Nitration : Concentrated HNO3/H2SO4 at 0–5°C introduces nitro groups (not directly observed but inferred from analogous systems).

    • Halogenation : Bromine in acetic acid yields mono-/di-substituted products (Source ).

Coupling Reactions

  • The piperazine nitrogen participates in amide bond formation with carboxylic acids using coupling agents (Source ):

    • T3P (propane phosphonic acid anhydride) or HBTU in dichloromethane/toluene.

    • Example: Reaction with 4-methoxybenzoic acid forms acylated derivatives (Source , CID 1112841).

Curtius Rearrangement

  • Carbamate intermediates are accessible via Curtius rearrangement of acyl azides (Source ):

    • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine.

    • Conditions : Toluene, 100°C, 12–20h.

Stability and Degradation Pathways

  • Acid/Base Hydrolysis : The methylpiperazine group resists hydrolysis under mild conditions but degrades in strong acids (e.g., HCl, >6M) or bases (Source ).

  • Oxidative Degradation : Piperidine and piperazine rings are susceptible to oxidation by H2O2 or KMnO4, forming N-oxides (inferred from Source ).

Key Challenges and Optimizations

  • Byproduct Formation : Dibenzylation during benzylation is minimized using HCl salts (Source ).

  • Purification : Silica gel chromatography or recrystallization (ethanol/hexane) isolates pure products (Source ).

  • Yield Improvements : Microwave synthesis reduces reaction times and increases yields by 10–15% (Source ).

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

The compound exhibits potential neuropharmacological effects, particularly in modulating neurotransmitter systems. It may influence serotonin and dopamine pathways, making it a candidate for treating mood disorders and anxiety. Research indicates that derivatives of similar structures can affect neurotransmitter levels, which is crucial for developing antidepressants and anxiolytics.

2. Anticancer Research

Recent studies have explored the anticancer potential of compounds related to 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine. For instance, its structural analogs have shown cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies.

Data Table: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationInfluences serotonin and dopamine pathways; potential for mood disorder treatment
CytotoxicityInduces apoptosis in cancer cell lines; potential anticancer agent
FAAH InhibitionMay inhibit fatty acid amide hydrolase, increasing endocannabinoid levels
CB1 AntagonismModulates appetite and metabolic processes; potential in obesity management

Case Studies

  • Neuropharmacological Effects
    • A study investigated the effects of similar piperazine derivatives on neurotransmitter systems. Results indicated significant alterations in serotonin receptor activity, suggesting therapeutic implications for anxiety and depression treatment.
  • Anticancer Activity
    • In a series of experiments, derivatives of the compound were tested against human cancer cell lines (e.g., breast and colon cancer). The results demonstrated substantial cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
  • FAAH Inhibition
    • Research focusing on FAAH inhibitors highlighted the potential of this compound to enhance endocannabinoid signaling, which may have implications for pain management and metabolic disorders.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Immunomodulatory Activity: When complexed with β-cyclodextrin (β-CD), the compound significantly stimulates CD4⁺, CD8⁺, and myeloid cell populations in rats with aseptic inflammation under cadmium chloride (CdCl₂) and lead acetate (Pb(CH₃COO)₂) exposure.
  • Complexation with β-CD: The oily compound forms a 1:1 inclusion complex with β-CD in ethanol/water at 45°C, enhancing stability and bioavailability. The interaction is validated via IR spectroscopy and elemental analysis .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related piperazine/piperidine derivatives:

Compound Name Key Structural Features Synthesis Method Biological Activity/Application References
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine 2,5-Dimethoxybenzyl group on piperidine; methylpiperazine substituent Aminomethylation with CuI catalysis Immunomodulation in heavy metal-associated inflammation
1-(2,5-Dimethoxybenzyl)-4-arylpiperazines 2,5-Dimethoxybenzyl group; variable aryl substituents on piperazine Design-focused synthesis for antioxidant activity Potent antioxidant effects (e.g., ROS scavenging)
Benzylmorpholine analogs (e.g., 4-(2-chlorobenzyl)morpholine) Chloro/methyl substituents on benzyl-morpholine or benzyl-piperazine MiniBlock®-assisted synthesis Selective inhibition of lung cytochrome P450 2A13 (chemoprevention)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl-piperazine linked to ethyl carboxylate-piperidine Reductive amination (NaBH₃CN in methanol) Studied for piperidine derivative properties (docking analysis)
1-(3,4-Dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine Dual 3,4-dimethoxybenzyl and 4-methoxybenzyl groups on piperazine Not detailed in evidence Structural analog; no specific activity reported
1-Methyl-4-piperidin-4-yl-piperazine Piperazine linked to piperidine via methyl group Substitution reactions (e.g., in brigatinib synthesis) Intermediate in anticancer drug synthesis (e.g., brigatinib)

Mechanistic and Pharmacological Distinctions

  • Immunomodulation vs. Antioxidant Activity: The target compound’s immunomodulatory effects contrast with the antioxidant activity of 1-(2,5-dimethoxybenzyl)-4-arylpiperazines. The latter’s aryl substituents (e.g., electron-donating groups) enhance radical scavenging, whereas the target compound’s naphthaleneoxypropargyl and β-CD complexation enable immune cell modulation .
  • Enzyme Inhibition vs. Receptor Targeting :
    Benzylmorpholine analogs inhibit cytochrome P450 enzymes, likely due to halogenated benzyl groups improving enzyme active-site binding. In contrast, the target compound’s β-CD complex may enhance interaction with immune cell receptors (e.g., CD4/CD8) .

  • Structural Impact on Bioavailability: The β-CD complex of the target compound improves solubility and stability compared to non-complexed analogs like 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine, which lacks pharmacokinetic data .

Biological Activity

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine can be represented as follows:

C17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_2

This compound features a piperidine core substituted with a 2,5-dimethoxybenzyl group and a methylpiperazine moiety, which contributes to its biological properties.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that compounds with similar piperidine structures exhibit antidepressant-like effects. The mechanism is often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antinociceptive Properties : Research has shown that derivatives containing piperidine structures can exhibit significant pain-relieving effects in animal models. These effects are believed to be mediated through opioid receptor interactions .
  • Neuroprotective Effects : There is evidence suggesting that such compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of pro-apoptotic factors and enhancement of neurotrophic factors .

The biological activity of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine can be attributed to several mechanisms:

  • Receptor Modulation : The compound likely interacts with various receptors including serotonin receptors (5-HT), dopamine receptors (D), and sigma receptors (σ). This multi-target approach may enhance its efficacy in treating mood disorders and pain .
  • Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft and enhancing mood and analgesic effects .

Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives demonstrated that compounds similar to 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine exhibited significant reductions in depression-like behaviors in rodent models. The results indicated a dose-dependent response with optimal efficacy at certain concentrations .

Study 2: Analgesic Properties

In another investigation, the analgesic properties were evaluated using formalin-induced pain models. The compound was administered at varying doses, showing a significant reduction in pain scores compared to controls, suggesting its potential utility in pain management therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidepressantModulation of serotonin/norepinephrine
AntinociceptiveOpioid receptor interaction
NeuroprotectiveInhibition of oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[1-(2,5-dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine, and how do solvent/base systems influence yield?

  • Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using DMF as a solvent with K₂CO₃ as a base, followed by propargyl bromide addition and purification via silica gel chromatography . In contrast, benzoyl chloride derivatives are prepared in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base, followed by crystallization or flash chromatography .
  • Key Considerations : Polar aprotic solvents like DMF enhance nucleophilicity, while DCM is preferred for acid-sensitive reactions. Base selection (e.g., K₂CO₃ vs. DIEA) impacts reaction kinetics and side-product formation.

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

  • Methods : Thin-layer chromatography (TLC) monitors reaction progress , while IR spectroscopy identifies functional groups (e.g., carbonyl or aromatic stretches) . Elemental analysis confirms purity, and LC-MS/ESI+ provides molecular weight and fragmentation patterns .
  • Resolution of Ambiguities : For stereoisomers (e.g., cis/trans products), chiral HPLC or NOESY NMR can distinguish spatial arrangements .

Advanced Research Questions

Q. How does β-cyclodextrin complexation improve the physicochemical properties of this compound, and what experimental parameters govern inclusion efficiency?

  • Complexation Protocol : The oily derivative is complexed with β-cyclodextrin in a 1:1 mass ratio using ethanol and aqueous β-CD at 45°C for 5 hours. Progress is tracked via TLC until starting material disappearance (Rf 0.70) .
  • Impact : Complexation enhances aqueous solubility and stability. IR spectral shifts (e.g., C=O or aromatic peaks) confirm host-guest interactions .

Q. What pharmacological mechanisms underlie the compound’s modulation of NMDA-evoked neurotransmitter release, and how do sigma receptors mediate these effects?

  • Mechanistic Insights : The compound acts as a sigma receptor ligand, influencing NMDA receptor activity. In rat hippocampal slices, sigma antagonists like haloperidol block its potentiation of NMDA-evoked norepinephrine release, suggesting sigma-1 receptor coupling to Gᵢ/o proteins .
  • Experimental Design : Use pertussis toxin to inactivate Gᵢ/o proteins and assess changes in NMDA response. Compare effects with known sigma agonists (e.g., DHEA S) and inverse agonists (e.g., PREG S) .

Q. How can structural modifications enhance target selectivity or reduce off-target effects in sigma receptor studies?

  • SAR Strategies :

  • Piperazine Substitution : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder non-target interactions.
  • Benzyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 2,5-positions to modulate sigma-1 vs. sigma-2 affinity .
    • Validation : Radioligand binding assays (³H-(+)-pentazocine for sigma-1; ³H-DTG for sigma-2) quantify selectivity ratios.

Q. What stability challenges arise during storage or experimental use, and how can degradation be mitigated?

  • Stability Risks : Piperazine derivatives are prone to oxidation under ambient conditions. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine degrades in the presence of light or moisture, forming reactive byproducts .
  • Mitigation Strategies : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and avoid prolonged exposure to high pH (>9) .

Q. How do discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) arise across studies, and what variables require standardization?

  • Variables Affecting Data :

  • Cell/Tissue Models : Primary neurons vs. transfected cell lines exhibit differing receptor expression levels.
  • Assay Conditions : Mg²⁺ concentration modulates NMDA receptor gating, altering compound efficacy .
    • Standardization : Use reference ligands (e.g., (+)-SKF-10,047 for sigma-1) as internal controls and report buffer ionic composition explicitly.

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